molecular formula C18H16F5NO3S B7433572 3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide

3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide

Cat. No. B7433572
M. Wt: 421.4 g/mol
InChI Key: WLXGNBYZLUCIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide, commonly known as DFTP, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of DFTP is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DFTP has also been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase.
Biochemical and physiological effects:
DFTP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. Additionally, DFTP has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFTP is its potent antitumor activity against a wide range of cancer cell lines. Additionally, DFTP has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, one of the limitations of DFTP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of DFTP. One potential direction is the development of more efficient synthesis methods for DFTP, which could improve its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of DFTP and its potential use in the treatment of various diseases. Furthermore, the development of more soluble forms of DFTP could improve its potential use in experimental settings. Overall, the study of DFTP has the potential to lead to the development of novel therapeutic agents for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of DFTP involves the reaction of 3-(trifluoromethyl)phenylacetonitrile with ethyl 3-aminobenzoate to form ethyl 3-(3-(trifluoromethyl)phenyl)propyl)benzoate. This intermediate is then reacted with difluoromethylsulfonyl chloride in the presence of a base to form the final product, DFTP.

Scientific Research Applications

DFTP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. DFTP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DFTP has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F5NO3S/c19-17(20)28(26,27)15-8-2-6-13(11-15)16(25)24-9-3-5-12-4-1-7-14(10-12)18(21,22)23/h1-2,4,6-8,10-11,17H,3,5,9H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXGNBYZLUCIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCNC(=O)C2=CC(=CC=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide

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